Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Substituted Pyridine
In the landscape of medicinal chemistry, the pyridine scaffold stands as a "privileged structure," a recurring motif in a multitude of approved therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of molecules that interact with biological targets. Within this important class of heterocyles, 3-Bromo-5-methylpyridin-4-amine emerges as a particularly valuable and versatile building block. This technical guide offers an in-depth exploration of its molecular structure, synthesis, reactivity, and applications, providing the detailed insights necessary for its effective utilization in drug discovery and development programs.
The strategic placement of a bromine atom, an amino group, and a methyl group on the pyridine ring endows this molecule with a trifecta of chemical functionalities. The bromine atom serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments. The amino group, a key pharmacophoric feature, can participate in crucial hydrogen bonding interactions with biological targets or serve as a point for further derivatization. Finally, the methyl group provides a subtle yet significant modulator of the molecule's steric and electronic properties, influencing its reactivity and the biological activity of its derivatives. This unique combination of features makes 3-Bromo-5-methylpyridin-4-amine a highly sought-after intermediate in the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors.
Molecular Structure and Characterization
The precise characterization of 3-Bromo-5-methylpyridin-4-amine is fundamental to its application in synthesis. A thorough understanding of its spectroscopic signature ensures its unambiguous identification and provides insights into its electronic and structural properties.
| Property | Value |
| CAS Number | 97944-43-9[1] |
| Molecular Formula | C₆H₇BrN₂[1] |
| Molecular Weight | 187.04 g/mol [1] |
| Melting Point | 115.0 °C[1] |
| Boiling Point | 290°C at 760 mmHg[1] |
| Density | 1.6±0.1 g/cm³[1] |
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Caption: 2D Structure of 3-Bromo-5-methylpyridin-4-amine.
Spectroscopic Signature
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amino groups. The two aromatic protons on the pyridine ring will appear as singlets due to the substitution pattern. The methyl protons will also appear as a singlet, typically in the range of 2.2-2.5 ppm. The amino protons will present as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the ring carbons are influenced by the electronic effects of the substituents. The carbon bearing the bromine atom (C3) will be shifted downfield, while the carbons adjacent to the nitrogen and amino groups will also show characteristic shifts. The methyl carbon will appear at the most upfield region of the spectrum, typically around 15-25 ppm.
FT-IR Spectroscopy: The infrared spectrum will provide valuable information about the functional groups present. Key vibrational bands to expect include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
-
C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-Br stretching: A band in the lower frequency region, typically below 800 cm⁻¹.
Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity, which is the hallmark of a monobrominated compound due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Fragmentation patterns will likely involve the loss of the bromine atom and potentially the methyl group.
Synthesis and Reactivity
The synthesis of 3-Bromo-5-methylpyridin-4-amine can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.
Synthesis from 4-Amino-3-picoline
A common and efficient method for the synthesis of 3-Bromo-5-methylpyridin-4-amine starts from the commercially available 4-amino-3-picoline (also known as 3-methylpyridin-4-amine).
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Caption: Synthesis of 3-Bromo-5-methylpyridin-4-amine.
Experimental Protocol:
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Reaction Setup: To a solution of 4-amino-3-picoline (1.0 eq) in hydrobromic acid (HBr), heat the mixture to approximately 70°C.
-
Bromination: Add a 15% solution of hydrogen peroxide (H₂O₂) dropwise over a period of one hour. The in situ generation of bromine from the oxidation of HBr by H₂O₂ provides the electrophile for the bromination reaction.
-
Work-up: After the addition is complete, continue stirring for an additional hour. Pour the reaction mixture over ice to quench the reaction.
-
Purification: Adjust the pH of the solution to approximately 9 with a 50% sodium hydroxide (NaOH) solution. The resulting white precipitate is collected by filtration to afford 3-Bromo-5-methylpyridin-4-amine. A reported yield for this reaction is 78%.[1]
Mechanism of Electrophilic Bromination: The bromination of the 4-aminopyridine ring is an example of an electrophilic aromatic substitution reaction. The amino group is a strong activating group, directing the incoming electrophile (Br⁺) to the ortho and para positions. In the case of 4-amino-3-picoline, the positions ortho to the amino group are C3 and C5. The methyl group at the 3-position provides some steric hindrance, favoring substitution at the C5 position. The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][3][4]
Alternative Synthetic Route: From a Nitropyridine Precursor
An alternative approach involves the reduction of a nitropyridine precursor, followed by a Sandmeyer-type reaction.
Experimental Protocol:
-
Nitration: 3-methylpyridine can be nitrated to form 3-methyl-4-nitropyridine.
-
Reduction: The nitro group is then reduced to an amino group using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid reduction (e.g., Fe/HCl), to yield 4-amino-3-picoline.
-
Bromination: The resulting 4-amino-3-picoline can then be brominated as described in the previous section.
Key Applications in Drug Discovery
The synthetic utility of 3-Bromo-5-methylpyridin-4-amine is most prominently demonstrated in its use as a scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 3-position of 3-Bromo-5-methylpyridin-4-amine is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester. This is a robust and widely used method for synthesizing biaryl and heteroaryl compounds.[5][6][7][8][9]
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Caption: Suzuki-Miyaura coupling of 3-Bromo-5-methylpyridin-4-amine.
Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. This is a powerful method for synthesizing substituted anilines and other N-aryl compounds.[6][10][11][12][13][14]
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Caption: Buchwald-Hartwig amination of 3-Bromo-5-methylpyridin-4-amine.
Structure-Activity Relationship (SAR) in Kinase Inhibitors
The derivatives of 3-Bromo-5-methylpyridin-4-amine have been extensively explored as kinase inhibitors. The aminopyridine core often serves as a "hinge-binding" motif, forming crucial hydrogen bonds with the backbone of the kinase enzyme in the ATP-binding pocket. The substituent introduced at the 3-position via cross-coupling reactions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
The methyl group at the 5-position can also play a role in the SAR. It can provide favorable van der Waals interactions with the protein or influence the conformation of the molecule, which in turn affects its binding affinity. By systematically varying the groups introduced at the 3-position and exploring modifications of the amino and methyl groups, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds to develop potent and selective kinase inhibitors.
Computational Analysis
Density Functional Theory (DFT) calculations are a powerful tool for understanding the electronic structure and reactivity of molecules like 3-Bromo-5-methylpyridin-4-amine. These calculations can provide valuable insights into its molecular orbitals, electrostatic potential, and vibrational frequencies.
Methodology: DFT calculations are typically performed using a software package like Gaussian, employing a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[15]
Key Insights from DFT:
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map reveals the electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and reactivity towards electrophiles and nucleophiles.
-
Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations.
Safety, Handling, and Disposal
As with any chemical reagent, proper safety precautions must be observed when handling 3-Bromo-5-methylpyridin-4-amine.
Hazard Identification:
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
Environmental Fate: Brominated aromatic compounds can be persistent in the environment. While specific data for 3-Bromo-5-methylpyridin-4-amine is limited, it is important to prevent its release into the environment.[16][17]
Conclusion
3-Bromo-5-methylpyridin-4-amine is a strategically important building block in modern medicinal chemistry. Its unique combination of a reactive bromine atom, a pharmacophorically important amino group, and a modulating methyl group on a privileged pyridine scaffold makes it an invaluable tool for the synthesis of complex, biologically active molecules. A thorough understanding of its molecular structure, synthesis, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the development of novel therapeutics, particularly in the ever-expanding field of kinase inhibitor research.
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